4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
4-Methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a dibenzo[1,4]oxazepine scaffold. This compound is characterized by a 10-methyl substituent on the oxazepine ring and a 4-methoxybenzenesulfonamide group at the 2-position. Its molecular formula is C₂₂H₁₉N₂O₅S, with an average molecular mass of 438.5 g/mol . The structure is stabilized by hydrogen bonding between the sulfonamide oxygen and the oxazepine carbonyl group, which is critical for its conformational rigidity and pharmacological interactions.
Key structural attributes include:
- Dibenzo[1,4]oxazepine core: A seven-membered ring fused with two benzene rings, providing a planar aromatic system conducive to receptor binding.
- Sulfonamide moiety: The 4-methoxybenzenesulfonamide group enhances solubility and modulates electronic properties.
Properties
IUPAC Name |
4-methoxy-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c1-23-18-5-3-4-6-20(18)28-19-12-7-14(13-17(19)21(23)24)22-29(25,26)16-10-8-15(27-2)9-11-16/h3-13,22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPABCKLWJPYRFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to synthesize available research findings regarding its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C23H22N2O5S
- Molecular Weight : 438.5 g/mol
- CAS Number : 922061-67-4
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
-
Antiproliferative Activity :
- Studies have shown that derivatives of dibenzo[b,f][1,4]oxazepine exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds similar to 4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl) have demonstrated IC50 values in the low micromolar range (2.2–5.3 µM) against cancer cells such as MCF-7 and HCT116 .
- Antioxidant Properties :
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
Relevant Research Findings
- Antiproliferative Studies :
- Antioxidant Mechanisms :
- Clinical Implications :
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anti-cancer agent. Studies have shown that derivatives of dibenzo[b,f][1,4]oxazepine exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes that are crucial for cancer cell proliferation.
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor of certain enzymes, which may have implications in treating diseases where these enzymes play a critical role. For example:
- Carbonic Anhydrase Inhibition : Compounds similar to 4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide have shown promise in inhibiting carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in tissues.
Neuroprotective Effects
Preliminary studies suggest that this compound might possess neuroprotective properties. Its ability to modulate neurotransmitter systems could make it a candidate for further research in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study 1: Anti-Cancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of dibenzo[b,f][1,4]oxazepine showed significant cytotoxicity against human breast cancer cells (MCF-7). The compound inhibited cell growth by inducing apoptosis through the activation of caspase pathways.
Case Study 2: Enzyme Inhibition in Metabolic Disorders
Research conducted on the inhibition of carbonic anhydrase by sulfonamide derivatives revealed that this compound demonstrated IC50 values comparable to established inhibitors. This suggests its potential use in managing conditions like glaucoma and edema.
Comparison with Similar Compounds
Electronic Effects
Steric and Solubility Profiles
- Ethyl vs. Methyl Substituents : Ethyl groups (e.g., ) introduce greater steric hindrance, reducing binding affinity but improving metabolic stability.
- Dimethoxy vs. Monomethoxy: The 2,4-dimethoxy analog exhibits higher aqueous solubility but may suffer from reduced selectivity due to increased bulk.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
Methodological Answer:
- Synthetic Pathways : Leverage multi-step organic synthesis, starting with functionalized dibenzo[b,f][1,4]oxazepine precursors. For example, sulfonylation of the amine group in the oxazepine core with 4-methoxybenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, triethylamine) .
- Purity Optimization :
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures).
- Analysis : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and ensure >95% purity .
Q. Which spectroscopic techniques are critical for structural elucidation?
Methodological Answer:
- 1H/13C NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and sulfonamide NH (δ 10–12 ppm). Use DEPT-135 for carbon hybridization confirmation .
- IR Spectroscopy : Confirm sulfonamide S=O stretches (1350–1150 cm⁻¹) and methoxy C-O (1250 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+ and fragmentation patterns .
Q. How should researchers design initial biological activity screens?
Methodological Answer:
- Target Selection : Prioritize targets based on structural analogs (e.g., sulfonamide-containing kinase inhibitors or GPCR modulators) .
- Assay Types :
- In vitro : Enzyme inhibition assays (IC50 determination) using fluorogenic substrates.
- Cellular : Cytotoxicity profiling (MTT assay) in cancer cell lines .
- Controls : Include positive controls (e.g., celecoxib for COX-2 inhibition) and vehicle-only baselines .
Advanced Research Questions
Q. How can computational modeling guide structure-activity relationship (SAR) studies?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinases). Focus on sulfonamide interactions with catalytic lysine or ATP-binding pockets .
- QSAR Models : Develop 2D/3D descriptors (e.g., logP, polar surface area) to correlate substituent effects with activity. Validate with leave-one-out cross-validation .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability and hydrogen-bond dynamics .
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Replication : Repeat assays under standardized conditions (pH, temperature, buffer composition) .
- Metabolic Stability : Test compound integrity in assay media via LC-MS to rule out degradation .
- Off-Target Screening : Use proteome-wide affinity pulldown assays to identify unintended targets .
Q. How can researchers optimize solubility for in vivo studies?
Methodological Answer:
- Formulation : Use co-solvents (e.g., PEG 400) or cyclodextrin-based encapsulation .
- Salt Formation : Explore sodium or meglumine salts to enhance aqueous solubility .
- Pharmacokinetics : Monitor plasma concentration via LC-MS/MS after oral/intravenous administration in rodent models .
Q. What advanced separation techniques improve yield in large-scale synthesis?
Methodological Answer:
- Membrane Technologies : Employ nanofiltration to remove low-MW impurities .
- Continuous Flow Chemistry : Optimize residence time and temperature for intermediates like dibenzooxazepine precursors .
- Process Control : Use PAT (Process Analytical Technology) tools for real-time monitoring of reaction progress .
Data Contradiction and Validation
Q. How should researchers address discrepancies in spectroscopic data?
Methodological Answer:
- Cross-Validation : Compare NMR/IR results with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .
- Crystallography : Grow single crystals (via slow evaporation in DMSO/EtOH) and resolve X-ray structures to confirm bond lengths/angles .
Q. What steps validate the compound’s stability under experimental conditions?
Methodological Answer:
- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions. Monitor via HPLC for degradation products .
- Accelerated Stability Studies : Store at 25°C/60% RH for 6 months and assess potency retention .
Theoretical and Methodological Frameworks
Q. How can a conceptual framework enhance SAR studies?
Methodological Answer:
- Hypothesis-Driven Design : Link substituent modifications (e.g., methoxy position) to electronic effects (Hammett σ values) .
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N-sulfonamide) to track metabolic pathways .
Q. What methodologies reconcile computational predictions with experimental results?
Methodological Answer:
- Iterative Refinement : Adjust docking parameters (e.g., grid box size) based on crystallographic data .
- Free Energy Calculations : Apply MM-PBSA to predict binding affinities and compare with experimental IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
